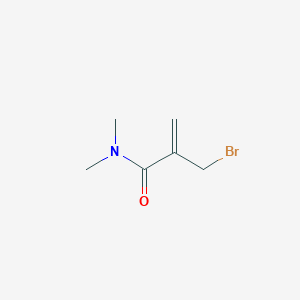

N,N-dimethyl-2-(bromomethyl)-acrylamide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H10BrNO |

|---|---|

Poids moléculaire |

192.05 g/mol |

Nom IUPAC |

2-(bromomethyl)-N,N-dimethylprop-2-enamide |

InChI |

InChI=1S/C6H10BrNO/c1-5(4-7)6(9)8(2)3/h1,4H2,2-3H3 |

Clé InChI |

XUIWJKUHMHRTIU-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C(=O)C(=C)CBr |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of N,N-dimethyl-2-(bromomethyl)-acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic routes for N,N-dimethyl-2-(bromomethyl)-acrylamide, a valuable monomer and intermediate in organic synthesis and materials science. Due to the lack of a directly published protocol, this guide outlines two logical and chemically sound pathways based on established organic chemistry principles and available literature on the synthesis of its precursors.

Overview of Synthetic Strategies

Two primary synthetic pathways are proposed for the synthesis of this compound:

-

Pathway A: Amidation of 2-(bromomethyl)acrylic acid. This route involves the initial synthesis of the carboxylic acid precursor, followed by its conversion to the corresponding N,N-dimethylamide.

-

Pathway B: Bromination of N,N-dimethyl-2-(hydroxymethyl)acrylamide. This alternative pathway begins with the synthesis of the hydroxymethyl derivative of N,N-dimethylacrylamide, which is then converted to the target bromomethyl compound.

This guide will provide detailed experimental protocols for each step in both pathways, drawing from established procedures for analogous transformations.

Physicochemical Data

A summary of the available and computed physicochemical data for the target compound and its key precursors is presented in Table 1.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C6H10BrNO | 192.05[1] | Not available |

| 2-(Bromomethyl)acrylic acid | C4H5BrO2 | 164.99[2] | 70-73[2] |

| N,N-dimethyl-2-(hydroxymethyl)acrylamide | C6H11NO2 | 129.16 | Not available |

| N,N-Dimethylacrylamide (DMAA) | C5H9NO | 99.13[3] | Not available |

Detailed Experimental Protocols

The following sections provide detailed, plausible experimental procedures for the synthesis of this compound via the two proposed pathways.

Pathway A: Amidation of 2-(bromomethyl)acrylic acid

This pathway consists of two main stages: the synthesis of 2-(bromomethyl)acrylic acid and its subsequent amidation.

dot

References

N,N-dimethyl-2-(bromomethyl)-acrylamide chemical properties

An In-depth Technical Guide to N,N-dimethyl-2-(bromomethyl)-acrylamide

Introduction

This compound is a functionalized monomer with significant potential in polymer chemistry and drug development. Its structure incorporates a reactive bromomethyl group and a polymerizable acrylamide moiety, making it a versatile building block for the synthesis of advanced materials and targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental methodologies for researchers and scientists.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These computed properties provide essential information for its handling, characterization, and application in various chemical syntheses.

| Property | Value | Source |

| IUPAC Name | 2-(bromomethyl)-N,N-dimethylprop-2-enamide | PubChem |

| Molecular Formula | C₆H₁₀BrNO | PubChem |

| Molecular Weight | 192.05 g/mol | PubChem |

| Monoisotopic Mass | 190.99458 Da | PubChem |

| CAS Number | 911011-46-6 | PubChem |

| Canonical SMILES | CN(C)C(=O)C(=C)CBr | PubChem |

| InChI | InChI=1S/C6H10BrNO/c1-5(4-7)6(9)8(2)3/h1,4H2,2-3H3 | PubChem |

| InChIKey | XUIWJKUHMHRTIU-UHFFFAOYSA-N | PubChem |

| XLogP3 | 0.9 | PubChem |

| Topological Polar Surface Area | 20.3 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 131 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Chemical Reactivity and Applications

This compound is an α-substituted methacrylamide, a class of compounds explored as electrophiles for targeted covalent inhibitors.[1] The reactivity of these compounds is tunable, and they can undergo a conjugate addition-elimination reaction with thiol nucleophiles, such as the cysteine residues in proteins.[1] This reactivity makes them valuable for designing specific and potent therapeutic agents. The efficiency of a covalent inhibitor is dependent on both its initial reversible binding to the protein and the rate of the subsequent covalent bond formation.[1]

The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, while the acrylamide moiety can participate in polymerization reactions. This dual functionality allows for its use in creating functional polymers and hydrogels.

Caption: Reaction pathway of this compound with a thiol.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical adaptation based on standard organic synthesis techniques for similar molecules.

1. Materials and Equipment:

-

N,N-dimethyl-2-methyl-acrylamide (starting material)

-

N-Bromosuccinimide (NBS) (brominating agent)

-

AIBN or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or similar non-polar solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

-

Column chromatography setup (silica gel)

2. Procedure:

-

Dissolve N,N-dimethyl-2-methyl-acrylamide in CCl₄ in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the hypothetical synthesis and purification of the title compound.

Reactivity Assay with a Model Thiol (e.g., Glutathione)

This protocol describes a general method to assess the reactivity of this compound with a model thiol like reduced glutathione (GSH).[1]

1. Materials and Equipment:

-

This compound

-

Reduced Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or DMSO (for stock solutions)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of GSH in phosphate buffer (pH 7.4).

-

In a reaction vial, combine the phosphate buffer and the GSH stock solution.

-

Initiate the reaction by adding the this compound stock solution to the GSH mixture. The final concentration of the thiol should be in excess.

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquots (e.g., by adding formic acid).

-

Analyze the quenched samples by LC-MS to monitor the consumption of the starting material and the formation of the covalent adduct.

-

Calculate the reaction half-life (t₁/₂) from the kinetic data.

Caption: Experimental workflow for assessing thiol reactivity via LC-MS.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, safety precautions can be inferred from the data for the parent compound, N,N-dimethylacrylamide. N,N-dimethylacrylamide is toxic if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[3][4] It is suspected of damaging fertility and may cause genetic defects and cancer.[3] Therefore, this compound, being a brominated and more reactive derivative, should be handled with extreme caution.

-

Engineering Controls: Use only under a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, or clothing. Wash thoroughly after handling.[3][4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] It may be sensitive to light, heat, and air.[3] Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[3]

Conclusion

This compound is a highly functionalized monomer with significant potential in materials science and medicinal chemistry. Its dual reactivity allows for its use as both a polymerizable unit and a covalent modifier. The information and protocols provided in this guide offer a foundational understanding for researchers looking to explore the applications of this versatile compound. Due to its presumed high reactivity and toxicity, strict adherence to safety protocols is essential during its handling and use.

References

Technical Guide: 2-(Bromomethyl)-N,N-dimethyl-2-propenamide (CAS 911011-46-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a summary of the available information for the chemical compound with CAS number 911011-46-6, identified as 2-(Bromomethyl)-N,N-dimethyl-2-propenamide. Due to the limited publicly available data, this document focuses on its fundamental chemical properties and potential suppliers. At present, there is a notable absence of published research detailing specific experimental protocols, biological activities, or associated signaling pathways for this compound. The information presented herein is intended to serve as a foundational resource for researchers interested in this molecule.

Chemical Properties

The fundamental chemical properties of 2-(Bromomethyl)-N,N-dimethyl-2-propenamide are summarized in the table below. This information has been aggregated from established chemical databases.

| Property | Value | Source |

| CAS Number | 911011-46-6 | [1] |

| IUPAC Name | 2-(bromomethyl)-N,N-dimethylprop-2-enamide | [1] |

| Molecular Formula | C₆H₁₀BrNO | [1] |

| Molecular Weight | 192.05 g/mol | [1] |

| Canonical SMILES | CN(C)C(=O)C(=C)CBr | PubChem |

| InChI Key | InChI=1S/C6H10BrNO/c1-5(4-7)6(9)8(2)3/h1,4H2,2-3H3 | [1] |

Suppliers

Identifying commercial suppliers for novel or less-common research chemicals can be challenging. The following companies have been listed as potential suppliers for CAS 911011-46-6. It is recommended to contact these suppliers directly to confirm availability, purity, and pricing.

Note: Listing of these suppliers does not constitute an endorsement. Researchers should perform their own due diligence before procurement.

Experimental Data and Protocols

A comprehensive search of scientific literature, including journals and patent databases, did not yield any specific experimental protocols for the synthesis, handling, or use of 2-(Bromomethyl)-N,N-dimethyl-2-propenamide. The absence of such information suggests that this compound is likely a novel or not widely studied chemical.

For researchers interested in synthesizing this compound, a potential synthetic route could be envisioned based on general principles of organic chemistry. A hypothetical workflow is presented below as a conceptual guide. This is a theoretical pathway and has not been validated experimentally.

Hypothetical Synthesis Workflow

Disclaimer: This diagram illustrates a theoretical synthetic pathway. It is not a substitute for a validated experimental protocol. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate reaction optimization and safety assessments.

Signaling Pathways and Biological Activity

Currently, there is no available information in the public domain regarding the biological activity of 2-(Bromomethyl)-N,N-dimethyl-2-propenamide. Consequently, no signaling pathways associated with this compound can be described. The chemical structure, featuring a reactive bromomethyl group and an acrylamide moiety, suggests potential for covalent modification of biological nucleophiles, but this is purely speculative.

Conclusion and Future Directions

2-(Bromomethyl)-N,N-dimethyl-2-propenamide (CAS 911011-46-6) is a chemical entity for which basic chemical properties are known, but detailed experimental and biological data are lacking. This guide provides the available foundational information to aid researchers who may be interested in exploring the properties and potential applications of this compound.

Future research efforts could focus on:

-

Development and publication of a validated synthetic protocol.

-

Characterization of its physicochemical properties.

-

Screening for biological activity in various assays to elucidate its potential pharmacological profile.

-

Investigation of its reactivity and potential as a chemical probe or building block in medicinal chemistry.

As new research emerges, this technical guide will be updated to reflect the expanding knowledge base for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in Acrylamides

The acrylamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of targeted covalent inhibitors (TCIs). The introduction of a bromomethyl group at the α-position of the acrylamide creates a unique electrophilic warhead with distinct reactivity. This guide provides a comprehensive overview of the synthesis, reaction mechanisms, kinetics, and applications of α-bromomethyl acrylamides, tailored for professionals in drug development and chemical biology.

Core Reactivity and Mechanism

Unlike unsubstituted acrylamides that react with nucleophiles via a standard Michael addition, α-bromomethyl acrylamides undergo a conjugate addition-elimination reaction.[1][2] This two-step mechanism is critical to its function in covalent drug design.

The reaction is initiated by the nucleophilic attack of a soft nucleophile, typically the thiolate of a cysteine residue, at the β-carbon of the α,β-unsaturated system. This forms a transient enolate intermediate. Subsequently, the intermediate collapses, and the bromide ion is expelled as a leaving group, resulting in the formation of a stable methylene-linked covalent adduct and regenerating the carbon-carbon double bond. This process is distinct from the simple addition across the double bond seen in traditional acrylamide warheads.[3][4]

Quantitative Reactivity Data

The reactivity of α-substituted acrylamides is highly tunable and correlates with the pKa of the leaving group.[1] Heteroatom substitutions at the α-position, such as with a bromomethyl group, generally increase the reactivity towards thiols compared to unsubstituted acrylamides.

The following table summarizes the reactivity of various α-substituted N-benzylmethacrylamides with reduced glutathione (GSH), a model thiol, demonstrating the high reactivity of the bromomethyl derivative.

| Compound ID | α-Substituent (Leaving Group) | Half-Life (t½) with GSH (min) |

| 1b | -CH₂Br | 1.7 ± 0.1 |

| 1c | -CH₂OPh | 16.9 ± 0.8 |

| 1d | -CH₂SPh | 2.0 ± 0.1 |

| 1e | -CH₂SO₂Ph | 1.1 ± 0.1 |

| 1f | -CH₂N₃ | 15.6 ± 0.5 |

| 1g | -CH₂(N-phthalimide) | 1.9 ± 0.1 |

| BnA | -H (Acrylamide) | >720 |

| 1a | -CH₃ (Methacrylamide) | >720 |

| Data adapted from Shokhen, M., et al. (2021), J. Am. Chem. Soc.[1] |

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2-(bromomethyl)acrylamide

This protocol outlines a general, multi-step procedure for synthesizing a model α-bromomethyl acrylamide, which serves as a key precursor for further derivatization.[5][6]

Step 1: Synthesis of N-benzylacrylamide

-

In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.05 eq) in anhydrous ethyl acetate at 0 °C.

-

Add acryloyl chloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding deionized water. Separate the organic phase and wash sequentially with 2 M HCl, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-benzylacrylamide, which can be purified by recrystallization or column chromatography.

Step 2: Bromination of N-benzylacrylamide

-

Dissolve N-benzylacrylamide (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Add bromine (1.0 eq) dropwise to the solution at 0 °C and stir until the reaction is complete (monitored by TLC or LC-MS). This forms the N-benzyl-2,3-dibromopropionamide intermediate.

Step 3: Elimination to form N-benzyl-2-(bromomethyl)acrylamide

-

To the solution containing the dibromo intermediate, add a non-nucleophilic base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature.

-

Stir the reaction for 1-2 hours. The base facilitates the elimination of HBr to form the desired α-(bromomethyl)acrylamide product.

-

Work up the reaction by washing with water and brine. Dry the organic layer and remove the solvent under vacuum.

-

Purify the final product using flash column chromatography on silica gel.

Protocol 2: Kinetic Analysis of Thiol Reactivity by LC-MS

This protocol describes a method to determine the reaction kinetics of an α-bromomethyl acrylamide with a model thiol like reduced glutathione (GSH).[1][7]

Materials:

-

Test Compound (e.g., N-benzyl-2-(bromomethyl)acrylamide) stock in DMSO.

-

Reduced Glutathione (GSH) stock in reaction buffer.

-

Reaction Buffer: 100 mM sodium phosphate, pH 7.4.

-

Quenching Solution: Formic acid in acetonitrile.

-

Internal Standard (optional) for precise quantification.

Procedure:

-

Equilibrate the reaction buffer to the desired temperature (e.g., 37 °C).

-

Initiate the reaction by adding the test compound from the DMSO stock to the pre-warmed GSH solution to achieve final concentrations of 100 µM (electrophile) and 100 µM (nucleophile). The final DMSO concentration should be kept low (<1%).

-

At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (and internal standard, if used). This stops the reaction by acidification.

-

Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the test compound's mass peak and the appearance of the GSH-adduct mass peak over time.

-

Calculate the pseudo-first-order rate constant (k) by plotting the natural logarithm of the remaining reactant concentration versus time. The half-life (t½) can then be calculated using the formula: t½ = ln(2)/k.

Applications in Drug Development

The unique reactivity of the bromomethyl group makes it a versatile tool for designing sophisticated covalent probes and inhibitors.

Covalent Ligand Directed Release (CoLDR)

A key application is in Covalent Ligand Directed Release (CoLDR) strategies.[1] In this approach, the bromine is replaced by a payload molecule, such as a fluorophore or a chemiluminescent probe. Upon covalent bond formation with the target cysteine, the payload is released. This "turn-on" system allows for the direct detection and quantification of target engagement in complex biological systems, making it invaluable for high-throughput screening and cellular imaging.

References

- 1. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. US11136287B2 - Method for producing n-benzyl-2-bromo-3-methoxypropionamide and intermediates thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Unveiling the Solubility Profile of N,N-dimethyl-2-(bromomethyl)-acrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility of N,N-dimethyl-2-(bromomethyl)-acrylamide

The solubility of a compound is largely dictated by its molecular structure, including the presence of polar and non-polar functional groups. The structure of this compound contains a polar amide group and a reactive bromomethyl group, which are expected to influence its interaction with different solvents.

Based on the high solubility of N,N-dimethylacrylamide (DMAA) in a wide range of organic solvents, it is anticipated that this compound will exhibit a similar, though not identical, solubility profile. DMAA is known to be soluble in water and common organic solvents such as alcohols, acetone, benzene, and toluene, while being insoluble in n-hexane.[1][2] The introduction of the bromomethyl group may slightly alter its polarity and, consequently, its solubility in certain solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar amide group can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of the solvent can effectively solvate the polar amide and bromomethyl groups. |

| Aromatic | Toluene, Benzene | Moderate to High | The dimethylacrylamide backbone shows solubility in these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds. |

| Non-polar | n-Hexane, Heptane | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar alkanes. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Toluene, Dichloromethane, n-Hexane

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be generated using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Logical Relationship in Solubility Prediction

The prediction of solubility is based on the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.

Caption: Logical relationship for predicting solubility based on molecular properties.

References

Spectroscopic Characterization of N,N-dimethyl-2-(bromomethyl)-acrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N,N-dimethyl-2-(bromomethyl)-acrylamide, a key monomer in the synthesis of functional polymers. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, provides comprehensive experimental protocols for acquiring such data, and presents the information in a clear, structured format for ease of reference and comparison.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on predictions derived from the analysis of structurally related compounds, namely N,N-dimethylacrylamide, and the known effects of substituent groups on NMR and IR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal four distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ | 5.8 - 6.2 | Singlet | 2H |

| -CH₂Br | ~4.2 | Singlet | 2H |

| -N(CH₃)₂ | ~3.1 | Singlet | 6H |

Predicted solvent: CDCl₃

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show five signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~166 |

| =C(CH₂Br) | ~140 |

| =CH₂ | ~128 |

| -N(CH₃)₂ | ~37 |

| -CH₂Br | ~30 |

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational modes are predicted below.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide I) | 1650 - 1680 | Strong |

| C=C (Alkenyl) | 1620 - 1640 | Medium |

| C-H (Alkenyl) | 3010 - 3095 | Medium |

| C-H (Alkyl) | 2850 - 3000 | Medium |

| C-N Stretch | 1100 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the liquid this compound sample directly onto the ATR crystal to ensure full coverage.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process.

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the key spectroscopic features of this compound. The provided protocols offer a standardized approach to obtaining reliable and reproducible data, which is crucial for quality control, reaction monitoring, and structural confirmation in research and development settings.

Navigating the Stability of N,N-dimethyl-2-(bromomethyl)-acrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and best practices concerning the thermal stability and storage of N,N-dimethyl-2-(bromomethyl)-acrylamide. Due to the limited publicly available data specific to this compound, this guide synthesizes information from related acrylamide derivatives and general principles of chemical stability to offer the most reliable recommendations.

Executive Summary

Thermal Stability Profile

Direct quantitative data on the thermal decomposition of this compound is not currently published. However, the thermal behavior of related compounds provides valuable insights. Acrylamide polymers generally begin to undergo thermal degradation at temperatures above 200°C, with significant decomposition of polyacrylamide reported at temperatures around 450°C. For the monomer N,N-dimethylacrylamide, it is noted to be chemically stable under standard ambient conditions (room temperature).

The presence of the α-(bromomethyl) substituent is expected to significantly influence the thermal stability. The electron-withdrawing nature of the bromine atom and its potential to act as a leaving group can render the molecule more susceptible to nucleophilic attack and thermal decomposition at lower temperatures compared to unsubstituted acrylamides.

Inference on Thermal Stability: Given the reactive nature of α-halo substituted acrylamides, it is reasonable to infer that this compound may exhibit signs of decomposition at temperatures significantly lower than 200°C. Researchers should exercise caution when heating this compound and perform small-scale tests to determine its stability under their specific experimental conditions.

Recommended Storage and Handling

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following storage and handling guidelines are derived from best practices for reactive monomers and related acrylamide compounds.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) or -20°C (Freezer) | To minimize thermal degradation and prevent polymerization. |

| Light | Protect from light; store in an amber vial or dark container. | UV light can initiate polymerization of acrylamides.[1][2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and moisture-induced degradation. |

| Container | Tightly sealed container. | To prevent exposure to moisture and atmospheric contaminants. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and nucleophiles. | The compound is susceptible to reaction with these substances. |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Ground equipment to prevent static discharge, which could be an ignition source.

Experimental Protocols

While specific experimental protocols for determining the thermal stability of this compound were not found, standard methodologies can be applied.

Protocol 1: Determination of Melting Point and Visual Decomposition

Objective: To determine the melting point and observe any visual signs of decomposition upon heating.

Methodology:

-

A small sample of this compound is placed in a capillary tube.

-

The capillary tube is inserted into a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute).

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

-

Any changes in color, gas evolution, or other signs of decomposition are noted along with the corresponding temperatures.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To quantitatively measure the thermal stability and decomposition profile of the compound.

Methodology:

-

A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

The sample is heated in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C per minute).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures of maximum weight loss.

Logical Relationships and Workflows

The following diagrams illustrate the logical considerations for the handling and stability assessment of this compound.

References

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for N,N-dimethyl-2-(bromomethyl)-acrylamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Introduction

N,N-dimethyl-2-(bromomethyl)-acrylamide is a bifunctional chemical compound of significant interest in drug development and chemical biology, particularly in the design of targeted covalent inhibitors. Its structure incorporates two key reactive moieties: an α,β-unsaturated amide, which can act as a Michael acceptor, and a bromomethyl group, a known alkylating agent. This dual reactivity makes it a potent tool for forming stable covalent bonds with biological nucleophiles, such as cysteine residues on proteins. However, this high reactivity also presents considerable potential hazards that necessitate stringent safety precautions. This guide provides a comprehensive overview of the potential hazards associated with this compound and detailed safety protocols for its handling, use, and disposal.

Physicochemical Properties

While experimental data for this compound is limited, its basic properties can be computed.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀BrNO | PubChem |

| Molecular Weight | 192.05 g/mol | PubChem |

| IUPAC Name | 2-(bromomethyl)-N,N-dimethylprop-2-enamide | PubChem |

| CAS Number | 911011-46-6 | PubChem |

| SMILES | CN(C)C(=O)C(=C)CBr | PubChem |

| XLogP3 | 0.9 | PubChem |

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, its hazard assessment is based on the known toxicities of its structural analogues, primarily acrylamide and other α,β-unsaturated carbonyl compounds, as well as alkylating agents.

Expected Hazard Classifications (based on analogues):

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic or harmful. Acrylamide is known to be toxic if swallowed and harmful in contact with skin or if inhaled. The presence of the bromomethyl group may enhance this toxicity.

-

Skin Corrosion/Irritation: Expected to be a skin irritant[1][2]. Acrylamide is a known skin irritant.

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye damage or irritation[3]. N,N-dimethylacrylamide is classified as causing serious eye damage.

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction. Acrylamide is a known skin sensitizer.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects. Acrylamide is classified as a substance that may cause genetic defects.

-

Carcinogenicity: Suspected of causing cancer. Acrylamide is classified as a substance that may cause cancer.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child. Acrylamide is suspected of damaging fertility.

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure, particularly the nervous system.

Key Hazard Considerations:

-

High Reactivity: As a bifunctional electrophile, this compound is expected to react readily with biological nucleophiles such as thiols (cysteine), amines (lysine), and hydroxyl groups. This reactivity is the basis of its utility in covalent drug design but also a primary driver of its toxicity[4][5].

-

Alkylating Agent: The bromomethyl group is a classic alkylating agent, capable of transferring a methyl group to nucleophilic sites on macromolecules like DNA and proteins. Alkylating agents are often mutagenic and carcinogenic[6].

-

Michael Acceptor: The α,β-unsaturated acrylamide moiety is a Michael acceptor, susceptible to nucleophilic addition at the β-carbon. This reaction is a common mechanism for the covalent modification of proteins[7][8].

Experimental Protocols

Synthesis of this compound

General Synthetic Workflow (Hypothetical):

Caption: Hypothetical synthesis workflow for this compound.

Safety Precautions during Synthesis:

-

All manipulations should be performed in a certified chemical fume hood.

-

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential polymerization.

-

The reaction temperature should be carefully controlled, as exothermic reactions are possible.

-

Use of a blast shield is recommended.

Glutathione (GSH) Reactivity Assay

This assay is crucial for determining the electrophilic reactivity of the compound. A detailed protocol can be adapted from existing literature[1].

Experimental Workflow:

Caption: Workflow for a Glutathione (GSH) reactivity assay.

In Vitro Cytotoxicity Assay

Assessing the cytotoxicity of the compound is essential. A common method is the MTT or similar colorimetric assay.

Experimental Workflow:

Caption: Workflow for an in vitro cytotoxicity assay (e.g., MTT).

Potential Signaling Pathways Affected

As a reactive electrophile, this compound has the potential to interact with numerous cellular signaling pathways, primarily through the covalent modification of cysteine residues on key regulatory proteins. While specific targets of this compound have not been identified, general pathways susceptible to electrophilic stress include:

-

Keap1-Nrf2 Pathway: Electrophiles can react with cysteine sensors on Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant and detoxification enzymes.

-

MAPK Signaling: Components of the Mitogen-Activated Protein Kinase (MAPK) pathways, such as ASK1, are known to be regulated by their redox state and can be targeted by electrophiles.

-

NF-κB Signaling: The activity of the NF-κB transcription factor is regulated by the redox status of cysteine residues in its subunits and associated proteins.

Chemoproteomic Target Identification Workflow:

A chemoproteomic approach can be employed to identify the specific cellular targets of this compound[4][10].

Caption: Chemoproteomic workflow for identifying cellular targets.

Safety Precautions

Due to its presumed high reactivity and toxicity, stringent safety measures are required when handling this compound.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reacting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing[11].

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Double gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or gown is recommended.

-

Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a respirator with an appropriate cartridge should be used.

Handling and Storage

-

Handling:

-

Avoid creating dust or aerosols.

-

Use the smallest quantities necessary for the experiment.

-

Work on a disposable bench liner to contain any potential spills.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases[6].

-

The container should be clearly labeled with the chemical name and all relevant hazard warnings.

-

First Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Waste Disposal

-

Spills:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Do not allow the material to enter drains or waterways.

-

-

Waste Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in the regular trash.

-

Conclusion

This compound is a valuable research tool with significant potential in drug discovery. However, its inherent reactivity as a bifunctional electrophile strongly suggests that it is a hazardous substance that should be handled with extreme caution. While specific toxicological data is currently lacking, the known hazards of related acrylamides and alkylating agents provide a strong basis for implementing stringent safety protocols. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide to minimize the risks associated with the handling and use of this compound. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

- 1. nj.gov [nj.gov]

- 2. multimedia.3m.com [multimedia.3m.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. einsteinmed.edu [einsteinmed.edu]

- 7. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ehs.unm.edu [ehs.unm.edu]

The Mechanism of Free Radical Polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The free radical polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide is not extensively documented in publicly available literature. This guide, therefore, presents a hypothesized mechanism based on the well-established principles of free radical polymerization of related acrylamide monomers and the known reactivity of α-halomethyl acrylates. The experimental protocols and data are illustrative and based on analogous systems.

Introduction

This compound is a functional monomer with significant potential in the development of advanced polymeric materials. The presence of the reactive bromomethyl group on the polymer backbone allows for a wide range of post-polymerization modifications, making it a valuable building block for creating functional polymers for applications in drug delivery, bioconjugation, and material science. Understanding the mechanism of its polymerization is crucial for controlling the polymer's molecular weight, architecture, and functionality.

This technical guide provides an in-depth overview of the proposed mechanism for the free radical polymerization of this compound. It covers the core kinetic steps, potential side reactions, detailed experimental protocols, and representative data presentation.

Proposed Mechanism of Free Radical Polymerization

The free radical polymerization of this compound is expected to follow the classical three stages of a chain-growth polymerization: initiation, propagation, and termination.[1][2][3] However, the presence of the allylic C-Br bond introduces the significant possibility of chain transfer, which can play a crucial role in determining the final molecular weight of the polymer.[4][5][6]

Initiation

The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or a peroxide.[7] The resulting primary radical (I•) then attacks the carbon-carbon double bond of the monomer to form an active monomer radical.[1][2]

Caption: Initiation stage of polymerization.

Propagation

During propagation, the newly formed monomer radical rapidly adds to successive monomer molecules, leading to the growth of the polymer chain.[2][8] This process continues, building a long polymer chain with the radical active center at the growing end.

Caption: Propagation of the polymer chain.

Chain Transfer

A critical and highly probable event in the polymerization of this monomer is chain transfer. The α-bromomethyl group contains a relatively weak C-Br bond. The growing polymer radical (P_n•) can abstract the bromine atom from another monomer molecule or a chain transfer agent. This terminates the growth of the current polymer chain and creates a new radical (in this case, on the monomer) which can then initiate the growth of a new chain.[5][6] This process is a form of addition-fragmentation chain transfer and can be used to control the molecular weight of the resulting polymer.[6]

References

- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 2. byjus.com [byjus.com]

- 3. fiveable.me [fiveable.me]

- 4. Bromoform-assisted aqueous free radical polymerisation: a simple, inexpensive route for the preparation of block copolymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00672J [pubs.rsc.org]

- 5. Chain transfer - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Polymerization Reactions [chemed.chem.purdue.edu]

- 8. Radical polymerization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilicity of N,N-dimethyl-2-(bromomethyl)-acrylamide as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-2-(bromomethyl)-acrylamide is a substituted acrylamide that functions as a Michael acceptor, a class of compounds of significant interest in drug discovery and chemical biology. This technical guide provides a comprehensive overview of its electrophilicity, reactivity, and potential applications as a covalent modifier of biological macromolecules. The document details synthetic methodologies, experimental protocols for reactivity assessment, and a computational analysis of its electrophilic character. Furthermore, it explores the utility of such compounds in the context of targeted covalent inhibition of signaling pathways, providing a framework for its application in modern drug development.

Introduction

Acrylamides are a well-established class of electrophiles utilized in the development of targeted covalent inhibitors.[1][2] The α,β-unsaturated amide moiety serves as a Michael acceptor, susceptible to nucleophilic attack from residues such as cysteine in protein active sites, leading to irreversible inhibition.[3] The reactivity of the acrylamide "warhead" can be modulated by substitution at the α- and β-positions of the vinyl group.[2] this compound, with a bromomethyl substituent at the α-position, presents an interesting case for studying the interplay of steric and electronic effects on electrophilicity. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from commercially available reagents. The first step is the synthesis of the precursor, N,N-dimethylacrylamide, followed by an allylic bromination.

Synthesis of N,N-dimethylacrylamide

The industrial preparation of N,N-dimethylacrylamide often involves the reaction of methyl acrylate with dimethylamine.[4][5] This process typically proceeds through the formation of a 3-(dimethylamino)propionate intermediate, followed by amidation and subsequent elimination.

Allylic Bromination of N,N-dimethylacrylamide

The introduction of the bromomethyl group at the α-position can be achieved via a free-radical allylic bromination reaction using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of N,N-dimethylacrylamide (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate radical initiation.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to yield this compound.

Electrophilicity and Reactivity

The electrophilicity of this compound is a key determinant of its reactivity towards biological nucleophiles. This can be assessed through experimental reactivity assays and computational modeling.

Reactivity with Thiols

The reaction of Michael acceptors with thiols, such as the side chain of cysteine or the antioxidant glutathione (GSH), is a widely used model for assessing their biological reactivity.[6][7]

Experimental Protocol: Glutathione (GSH) Reactivity Assay

This protocol is adapted from methodologies used for similar α-substituted acrylamides.[8]

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Prepare a stock solution of GSH in a phosphate buffer (pH 7.4).

-

Reaction Mixture: In a reaction vessel, combine the GSH solution with the buffer. Initiate the reaction by adding the stock solution of this compound to achieve the desired final concentrations.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Time-course Analysis: At various time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification or addition of a large excess of a quenching agent).

-

Quantification: Analyze the remaining concentration of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Determine the half-life (t₁/₂) of the reaction by plotting the natural logarithm of the concentration of the acrylamide versus time and fitting the data to a first-order decay model. The second-order rate constant can be calculated from the pseudo-first-order rate constant and the GSH concentration.

Quantitative Reactivity Data (Comparative)

| Compound | Nucleophile | Rate Constant (M⁻¹s⁻¹) | Half-life (min) with 5 mM GSH | Reference |

| N-phenylacrylamide | Glutathione | Data not available | 179 | [1] |

| Acrylamide | Glutathione | Data not available | Data not available | [9] |

| This compound | Glutathione | To be determined | To be determined |

Note: The table above is intended to be populated with experimental data for this compound. The provided value for N-phenylacrylamide is for comparative purposes.

Computational Analysis of Electrophilicity

Computational chemistry provides valuable insights into the intrinsic electrophilicity of Michael acceptors. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key descriptor, with a lower LUMO energy indicating greater electrophilicity.[10][11]

LUMO Energy Calculations

Density Functional Theory (DFT) calculations can be employed to determine the LUMO energy of this compound.

Computational Protocol: LUMO Energy Calculation

-

Structure Optimization: The 3D structure of this compound is first optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.

-

Orbital Energy Calculation: The energies of the molecular orbitals, including the HOMO and LUMO, are then calculated.

Comparative Computational Data

| Compound | LUMO Energy (eV) | Reference |

| Acrylamide | Data not available | [11] |

| This compound | To be determined |

Note: This table is designed for the inclusion of calculated LUMO energy for the title compound.

Application in Targeting Signaling Pathways

Acrylamide-based covalent inhibitors have been successfully developed to target key proteins in various signaling pathways, particularly those involved in cancer and immunology.[3][12] The irreversible nature of the covalent bond can lead to prolonged target engagement and enhanced potency.

Covalent Inhibition of Kinases

A prominent application of acrylamide electrophiles is in the inhibition of kinases, such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), which contain a strategically located cysteine residue in their active site.[2][8]

Workflow for Covalent Inhibitor Development

Example Signaling Pathway: BTK Signaling in B-cells

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. The covalent inhibitor ibrutinib, which features an acrylamide warhead, targets a cysteine residue (Cys481) in BTK.

BTK Signaling Pathway

Conclusion

This compound is a versatile Michael acceptor with potential applications as a covalent modifier in drug discovery and chemical biology. Its electrophilicity, governed by the α-bromomethyl substituent, can be characterized through a combination of experimental reactivity assays and computational modeling. By incorporating this reactive moiety into rationally designed scaffolds, it is possible to develop potent and selective covalent inhibitors for a range of biological targets, thereby enabling the interrogation and therapeutic targeting of critical signaling pathways. This guide provides the foundational knowledge and protocols for researchers to explore the potential of this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. JP3976831B2 - Method for producing N, N-dimethylacrylamide - Google Patents [patents.google.com]

- 5. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. DFT data to relate calculated LUMO energy with experimental reduction potentials of Cu(II)-β-diketonato complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Controlled Radical Polymerization of N,N-dimethylacrylamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Controlled Radical Polymerization Methods for N,N-dimethylacrylamide

The two primary methods for the controlled radical polymerization of N,N-dimethylacrylamide are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile method for polymerizing a wide range of monomers. However, the ATRP of acrylamides, including DMAA, can be challenging. The amide functionality can complex with the copper catalyst, potentially leading to a loss of control over the polymerization.[1][2] Despite these challenges, successful ATRP of DMAA has been reported under specific conditions.[3]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful technique for controlling radical polymerization and is often more tolerant of functional groups compared to ATRP. The choice of a suitable RAFT chain transfer agent (CTA) is critical for achieving good control over the polymerization of acrylamide.[4][5]

Experimental Protocols

Protocol 1: ATRP of N,N-dimethylacrylamide

This protocol is based on established methods for the ATRP of acrylamides, adapted for N,N-dimethylacrylamide.[3]

Materials:

-

N,N-dimethylacrylamide (DMAA), purified by vacuum distillation to remove inhibitor

-

Methyl 2-chloropropionate (initiator)

-

Copper(I) chloride (CuCl) (catalyst)

-

Tris(2-dimethylaminoethyl)amine (Me6TREN) (ligand)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

-

Syringes and Schlenk line equipment

Experimental Workflow:

Figure 1: Workflow for the ATRP of N,N-dimethylacrylamide.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuCl.

-

Add anhydrous toluene to the flask via syringe.

-

The mixture is stirred and degassed by three freeze-pump-thaw cycles.

-

Add the Me6TREN ligand via syringe. The solution should turn reddish-brown.

-

Add the purified N,N-dimethylacrylamide monomer to the reaction mixture.

-

Initiate the polymerization by adding methyl 2-chloropropionate via syringe.

-

The reaction is stirred at room temperature. Samples can be taken periodically to monitor monomer conversion by ¹H NMR or gas chromatography.

-

Once the desired conversion is reached, the polymerization is terminated by exposing the reaction mixture to air.

-

The polymer is purified by diluting the reaction mixture with a suitable solvent (e.g., THF) and precipitating it into a large excess of a non-solvent (e.g., cold hexane).

-

The precipitated polymer is collected by filtration and dried under vacuum.

Protocol 2: RAFT Polymerization of N,N-dimethylacrylamide

This protocol outlines a typical RAFT polymerization of DMAA. The choice of RAFT agent is crucial for success.[4][5]

Materials:

-

N,N-dimethylacrylamide (DMAA), purified

-

Dodecyl trithiodimethyl propionic acid (DMPA) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Dimethyl sulfoxide (DMSO) (solvent)

-

Argon or Nitrogen gas

-

Schlenk flask and syringes

Experimental Workflow:

Figure 2: Workflow for the RAFT polymerization of N,N-dimethylacrylamide.

Procedure:

-

In a vial, dissolve the N,N-dimethylacrylamide monomer, the RAFT agent (DMPA), and the initiator (AIBN) in DMSO.

-

Transfer the solution to a Schlenk flask equipped with a magnetic stir bar.

-

Purge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for the desired amount of time. Monitor the progress by taking samples for analysis.

-

To stop the polymerization, remove the flask from the oil bath and cool it to room temperature.

-

Purify the resulting polymer by precipitation into a suitable non-solvent, followed by filtration and drying under vacuum.

Data Presentation

The following table summarizes typical results obtained from the controlled radical polymerization of N,N-dimethylacrylamide.

| Polymerization Method | Initiator/CTA | [M]₀/[I]₀/[CTA]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

| ATRP | Methyl 2-chloropropionate | 100/1/1 (with CuCl/Me6TREN) | Toluene | RT | 26 | 69 | - | 1.11 | [1] |

| RAFT | DMPA | 200/1 (with AIBN) | DMSO | 70 | 2 | 92 | - | <1.3 | [4][5] |

Mₙ: Number-average molecular weight; Đ: Dispersity (Polydispersity Index, PDI). RT: Room Temperature. Data presented are representative and may vary based on specific experimental conditions.

Signaling Pathways and Logical Relationships

The mechanism of controlled radical polymerization relies on establishing a dynamic equilibrium between active (propagating) and dormant species.

ATRP Mechanism

Figure 3: Simplified ATRP equilibrium.

The equilibrium between the dormant polymer chain (P-X) and the active radical species (P•) is mediated by a transition metal complex (Cu(I)/L). The rate of activation (ka) and deactivation (kdeact) controls the concentration of radicals, minimizing termination reactions.

RAFT Mechanism

Figure 4: Key steps in RAFT polymerization.

In RAFT, a chain transfer agent establishes a dynamic equilibrium between propagating radicals and dormant polymeric RAFT adducts through a series of addition and fragmentation steps. This allows for the controlled growth of polymer chains.

Conclusion

The controlled radical polymerization of N,N-dimethylacrylamide provides a powerful platform for the synthesis of well-defined, water-soluble polymers with broad applications. While direct protocols for N,N-dimethyl-2-(bromomethyl)-acrylamide are not currently established in the literature, the detailed ATRP and RAFT methodologies for the parent monomer, DMAA, offer a robust starting point for researchers. Careful selection of the polymerization technique, initiator or CTA, and reaction conditions will be paramount in developing successful protocols for novel functionalized acrylamides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. This compound | C6H10BrNO | CID 11843091 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of N,N-dimethyl-2-(bromomethyl)-acrylamide for the Synthesis of Functional Polymers

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] This application note details the synthesis of functional polymers based on N,N-dimethyl-2-(bromomethyl)-acrylamide (DMBAm) using ATRP. The presence of the bromomethyl group in the monomer allows for a wide range of post-polymerization modifications, making the resulting polymer a versatile platform for the development of advanced materials, including drug delivery systems and functional coatings.[2][3]

The controlled polymerization of acrylamide-based monomers via ATRP can be challenging due to potential side reactions, such as the complexation of the copper catalyst with the amide functionality, which can affect the polymerization kinetics and control.[4][5] Therefore, careful selection of the catalyst system, initiator, and reaction conditions is crucial for a successful polymerization. This document provides a detailed protocol for the ATRP of DMBAm and subsequent functionalization.

Experimental Protocols

1. Materials

-

This compound (DMBAm) (Monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (Initiator)

-

Copper(I) bromide (CuBr) (Catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Anisole (Solvent)

-

Methanol (Precipitation solvent)

-

Tetrahydrofuran (THF) (for GPC analysis)

-

Sodium azide (NaN3) (for post-polymerization modification)

-

Dimethylformamide (DMF) (Solvent for post-polymerization modification)

2. ATRP of this compound (p(DMBAm))

This protocol is adapted from established procedures for the ATRP of acrylamide-based monomers.

-

Procedure:

-

To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Add anisole (5 mL) to the flask.

-

The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles.

-

While the flask is under nitrogen, inject PMDETA (21 µL, 0.1 mmol) into the flask. The solution should turn green, indicating the formation of the Cu(I)/PMDETA complex.

-

In a separate vial, dissolve DMBAm (1.92 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol) in anisole (5 mL).

-

Degas the monomer/initiator solution by bubbling with nitrogen for 30 minutes.

-

Using a nitrogen-purged syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.

-

Place the reaction flask in a preheated oil bath at 60 °C and stir for the desired time.

-

To monitor the polymerization, samples can be withdrawn at different time points using a nitrogen-purged syringe and analyzed by ¹H NMR and Gel Permeation Chromatography (GPC).

-

After the desired conversion is reached, the polymerization is quenched by opening the flask to air and adding a large excess of methanol to precipitate the polymer.

-

The precipitated polymer is collected by filtration, redissolved in a minimal amount of THF, and re-precipitated in cold methanol.

-

The final polymer is dried under vacuum to a constant weight.

-

3. Post-Polymerization Modification: Azidation of p(DMBAm)

The pendant bromomethyl groups of p(DMBAm) can be readily converted to other functional groups. As an example, this protocol describes the conversion to azidomethyl groups, which are useful for "click" chemistry reactions.

-

Procedure:

-

Dissolve p(DMBAm) (1.0 g, assuming a degree of polymerization of 100, this corresponds to approximately 0.05 mmol of polymer chains and 5 mmol of bromomethyl groups) in DMF (20 mL) in a round-bottom flask.

-

Add sodium azide (NaN3) (0.65 g, 10 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction, precipitate the polymer by adding the solution dropwise to a large volume of deionized water.

-

Collect the polymer by filtration and wash thoroughly with water to remove any residual sodium azide and DMF.

-

Dry the functionalized polymer under vacuum.

-

The successful conversion can be confirmed by FT-IR spectroscopy (appearance of an azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the methylene protons adjacent to the functional group).

-

Data Presentation

Table 1: Proposed Reaction Conditions for ATRP of DMBAm

| Entry | [M]₀:[I]₀:[CuBr]₀:[PMDETA]₀ | Solvent | Temp (°C) | Time (h) |

| 1 | 100:1:1:1 | Anisole | 60 | 4 |

| 2 | 200:1:1:1 | Anisole | 60 | 8 |

Table 2: Expected Polymer Characteristics

| Entry | Conv. (%) | Mₙ, GPC ( g/mol ) | Mₙ, theoretical ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | >90 | ~18,000 | 19,200 | <1.3 |

| 2 | >90 | ~35,000 | 38,400 | <1.3 |

Note: The data presented in Table 2 are expected values based on typical ATRP of acrylamides and have not been experimentally verified for DMBAm.

Visualizations

Caption: Experimental workflow for the ATRP of DMBAm.

Caption: Post-polymerization modification of p(DMBAm).

Discussion

The ATRP of this compound provides a versatile platform for creating well-defined functional polymers. The protocol outlined above offers a starting point for the synthesis of p(DMBAm). The ratio of monomer to initiator can be adjusted to target different molecular weights. It is important to ensure that the catalyst system is sufficiently active to overcome potential inhibition by the amide monomer while maintaining control over the polymerization.

The post-polymerization modification of the resulting polymer opens up a vast chemical space for the introduction of various functionalities. The azidation reaction described is just one example; the bromomethyl group can also be displaced by other nucleophiles such as amines, thiols, and carboxylates, allowing for the synthesis of a library of functional polymers from a single precursor. This makes p(DMBAm) an attractive material for applications in drug delivery, biomaterials, and surface modification. Further optimization of the polymerization and modification reactions may be necessary to achieve the desired material properties for specific applications.

References

- 1. Nanostructured functional materials prepared by atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for RAFT Polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Considerations for N,N-dimethyl-2-(bromomethyl)-acrylamide

The bromomethyl functionality introduces a reactive site that can potentially participate in side reactions during polymerization. This may include nucleophilic substitution by components in the reaction mixture or the formation of cross-linked structures. Researchers should consider the following:

-

RAFT Agent Selection: Trithiocarbonates are generally effective for the polymerization of acrylamides and are recommended as a starting point.[1][2][3] The choice of the R and Z groups of the RAFT agent is crucial for controlling the polymerization.[4]

-

Initiator Choice: Azo initiators such as Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA) are commonly used.[4][5] Peroxide initiators should be avoided as they may oxidize the RAFT agent.[5]

-

Solvent Selection: The choice of solvent is critical. Aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are suitable for acrylamide polymerizations.[2][3][6] The solubility of both the monomer and the resulting polymer should be considered.

-

Reaction Temperature: RAFT polymerization of acrylamides is typically conducted at temperatures between 60-80 °C. Lower temperatures may be necessary to minimize potential side reactions involving the bromomethyl group.

-

Inert Atmosphere: As with most radical polymerizations, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.